6-(morpholin-4-yl)-N-(4-phenyl-1,3-thiazol-2-yl)-N'-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine
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Overview
Description
6-(MORPHOLIN-4-YL)-N2-(4-PHENYL-1,3-THIAZOL-2-YL)-N4-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that features a morpholine ring, a phenyl-thiazole moiety, and a trifluoromethoxy-phenyl group attached to a triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(MORPHOLIN-4-YL)-N2-(4-PHENYL-1,3-THIAZOL-2-YL)-N4-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multi-step organic reactions. The process begins with the preparation of the triazine core, followed by the introduction of the morpholine, phenyl-thiazole, and trifluoromethoxy-phenyl groups through various substitution reactions. Common reagents used in these reactions include halogenated precursors, amines, and thiazole derivatives. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper complexes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization ensures high yield and purity of the final product. Safety measures are crucial due to the potential hazards associated with the reagents and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-(MORPHOLIN-4-YL)-N2-(4-PHENYL-1,3-THIAZOL-2-YL)-N4-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halides, amines, solvents like dichloromethane, catalysts like palladium or copper complexes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
6-(MORPHOLIN-4-YL)-N2-(4-PHENYL-1,3-THIAZOL-2-YL)-N4-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 6-(MORPHOLIN-4-YL)-N2-(4-PHENYL-1,3-THIAZOL-2-YL)-N4-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt cellular processes, leading to therapeutic effects such as inhibition of cancer cell proliferation or viral replication.
Comparison with Similar Compounds
Similar Compounds
- 6-(MORPHOLIN-4-YL)-N2-(4-PHENYL-1,3-THIAZOL-2-YL)-N4-[4-(METHOXY)PHENYL]-1,3,5-TRIAZINE-2,4-DIAMINE
- 6-(MORPHOLIN-4-YL)-N2-(4-PHENYL-1,3-THIAZOL-2-YL)-N4-[4-(FLUORO)PHENYL]-1,3,5-TRIAZINE-2,4-DIAMINE
Uniqueness
The presence of the trifluoromethoxy group in 6-(MORPHOLIN-4-YL)-N2-(4-PHENYL-1,3-THIAZOL-2-YL)-N4-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3,5-TRIAZINE-2,4-DIAMINE imparts unique physicochemical properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and therapeutic potential compared to similar compounds.
Properties
Molecular Formula |
C23H20F3N7O2S |
---|---|
Molecular Weight |
515.5 g/mol |
IUPAC Name |
6-morpholin-4-yl-2-N-(4-phenyl-1,3-thiazol-2-yl)-4-N-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C23H20F3N7O2S/c24-23(25,26)35-17-8-6-16(7-9-17)27-19-29-20(31-21(30-19)33-10-12-34-13-11-33)32-22-28-18(14-36-22)15-4-2-1-3-5-15/h1-9,14H,10-13H2,(H2,27,28,29,30,31,32) |
InChI Key |
JORGRBYRMUSDBV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=NC(=CS3)C4=CC=CC=C4)NC5=CC=C(C=C5)OC(F)(F)F |
Origin of Product |
United States |
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